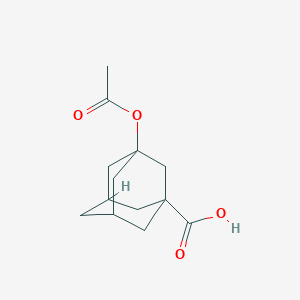

1-Acetyloxy-3-carboxyadamantane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Acetyloxy-3-carboxyadamantane is a derivative of adamantane, a unique and robust tricyclic hydrocarbon framework that has been the subject of various chemical studies due to its stability and potential applications in pharmaceuticals and materials science. While the provided papers do not directly discuss 1-Acetyloxy-3-carboxyadamantane, they do provide insights into related adamantane derivatives, which can be useful for understanding the chemical behavior and properties of adamantane compounds in general.

Synthesis Analysis

The synthesis of adamantane derivatives often involves strategic functionalization to introduce various substituents onto the adamantane core. In the case of 1-acetyl-3-adamantanol, the acetyl and hydroxyl groups are introduced to the adamantane framework . Although the synthesis of 1-Acetyloxy-3-carboxyadamantane is not explicitly described, the methodologies used for synthesizing similar compounds, such as the use of acetylation reactions, could be applicable. Additionally, the synthesis of complex cycloalkene structures, as described in the synthesis of a functionalized cyclohexene skeleton using ring-closing metathesis and diastereoselective Grignard reactions, highlights the versatility of synthetic approaches that could potentially be adapted for the synthesis of 1-Acetyloxy-3-carboxyadamantane .

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane core, which provides a rigid and well-defined three-dimensional framework. X-ray diffraction studies have revealed that compounds such as 1-acetyl-3-adamantanol and 3-hydroxyadamantane-1-carboxylic acid exhibit extensive intermolecular hydrogen bonding, which can significantly influence the crystal packing and stability of these compounds . These structural insights are crucial for understanding how the substitution of functional groups on the adamantane core can affect the overall molecular conformation and intermolecular interactions of 1-Acetyloxy-3-carboxyadamantane.

Chemical Reactions Analysis

Adamantane derivatives participate in various chemical reactions, primarily due to the functional groups attached to the adamantane core. The acetyl and hydroxyl groups in 1-acetyl-3-adamantanol, for instance, are involved in extensive hydrogen bonding, which could influence the reactivity of these groups in subsequent chemical transformations . The synthesis of other related compounds, such as the cyclohexene derivative mentioned, involves key steps like ring-closing metathesis, which could also be relevant for the synthesis or further functionalization of 1-Acetyloxy-3-carboxyadamantane .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are largely dictated by the nature of the substituents and the adamantane core. The adamantane core itself is known for its high thermal stability and low reactivity. The introduction of acetyl and hydroxyl groups can introduce additional properties, such as solubility in various solvents and potential for intermolecular interactions . While the specific properties of 1-Acetyloxy-3-carboxyadamantane are not detailed in the provided papers, the properties of similar adamantane derivatives can provide a basis for predicting its behavior in different chemical environments.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-acetyloxyadamantane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-8(14)17-13-5-9-2-10(6-13)4-12(3-9,7-13)11(15)16/h9-10H,2-7H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYSSFRCRALTAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384745 |

Source

|

| Record name | 1-acetyloxy-3-carboxyadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Acetyloxy-3-carboxyadamantane | |

CAS RN |

42711-78-4 |

Source

|

| Record name | 3-(Acetyloxy)tricyclo[3.3.1.13,7]decane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42711-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-acetyloxy-3-carboxyadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.